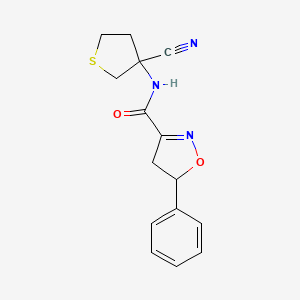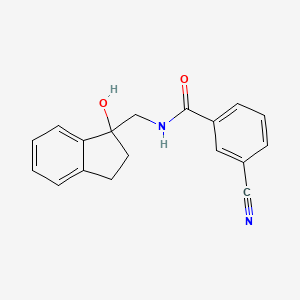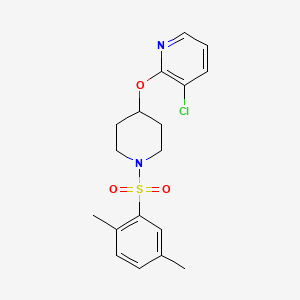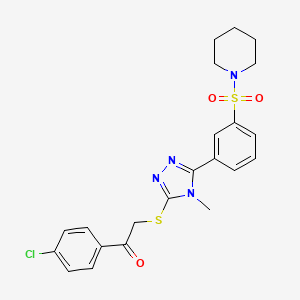
N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide, also known as CTOP, is a synthetic peptide that has been widely studied for its potential therapeutic applications. CTOP belongs to the class of opioid receptor antagonists and has been shown to inhibit the activity of the delta opioid receptor (DOR).
作用機序
N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide acts as a competitive antagonist of the delta opioid receptor, blocking the binding of endogenous opioid peptides such as enkephalins and endorphins. This inhibition of the delta opioid receptor results in a reduction in the analgesic effects of these peptides, leading to an increase in pain perception. This compound has been shown to be highly selective for the delta opioid receptor, with little or no activity at other opioid receptor subtypes.
Biochemical and Physiological Effects:
In addition to its effects on pain perception, this compound has been shown to have a number of other biochemical and physiological effects. Studies have shown that this compound can modulate the release of neurotransmitters such as dopamine and serotonin, and can also affect the activity of ion channels such as the NMDA receptor. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models.
実験室実験の利点と制限
One of the major advantages of N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is its high selectivity for the delta opioid receptor, which makes it a valuable tool for investigating the role of this receptor in pain modulation. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other opioid receptor antagonists. This can make it difficult to achieve complete inhibition of the delta opioid receptor, particularly at higher concentrations.
将来の方向性
There are a number of potential future directions for the study of N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide. One area of interest is the development of more potent and selective delta opioid receptor antagonists, which could be used to investigate the role of this receptor in greater detail. Another potential direction is the investigation of this compound's effects on other physiological systems, such as the immune system or the cardiovascular system. Finally, this compound could be used as a starting point for the development of novel analgesic agents with improved efficacy and safety profiles.
合成法
The synthesis of N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide involves the use of solid-phase peptide synthesis, which is a widely used method for the production of synthetic peptides. The starting material for the synthesis is Fmoc-Thr(tBu)-OH, which is attached to a resin support. The peptide chain is then elongated using standard coupling reactions until the desired sequence is obtained. After the synthesis is complete, the peptide is cleaved from the resin and purified using a combination of chromatographic techniques.
科学的研究の応用
N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the field of pain management. The delta opioid receptor, which is the target of this compound, has been shown to play a role in the modulation of pain perception. This compound has been shown to be a potent and selective antagonist of the delta opioid receptor, and has been used in a number of studies to investigate the role of this receptor in pain modulation.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c16-9-15(6-7-21-10-15)17-14(19)12-8-13(20-18-12)11-4-2-1-3-5-11/h1-5,13H,6-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCRFLIXTQLVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=NOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649828.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2649829.png)


![N-(2-bromo-4-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2649836.png)

![(2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2649838.png)
![Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2649839.png)
![3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2649841.png)
![2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2649843.png)



